SMO-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

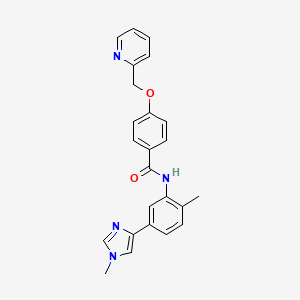

C24H22N4O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[2-methyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |

InChI |

InChI=1S/C24H22N4O2/c1-17-6-7-19(23-14-28(2)16-26-23)13-22(17)27-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14,16H,15H2,1-2H3,(H,27,29) |

InChI Key |

IIZZQZANQFYVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. First identified in the fruit fly Drosophila melanogaster, this evolutionarily conserved cascade plays a pivotal role in cell fate determination, proliferation, and tissue patterning.[1][2] Its dysregulation is implicated in a variety of developmental abnormalities and cancers, making it a significant target for therapeutic intervention.[3][4] This guide provides a detailed overview of the core components and mechanism of the Hedgehog signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Components of the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is comprised of a series of proteins that transduce a signal from the cell surface to the nucleus, ultimately regulating the expression of target genes. The key players in this pathway are:

-

Hedgehog (Hh) Ligands: In mammals, there are three Hh ligands: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh).[3] These secreted proteins act as morphogens, meaning they elicit different cellular responses at different concentrations.[5] Shh is the most extensively studied of the three.[3]

-

Patched (Ptch) Receptor: A 12-pass transmembrane protein that acts as the receptor for Hh ligands.[6] In the absence of Hh, Patched (Ptch1 and its homolog Ptch2) tonically inhibits the activity of Smoothened.[7]

-

Smoothened (Smo): A 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs).[8] Smo is the central signal transducer of the pathway. Its activity is suppressed by Ptch in the absence of a Hh ligand.[8]

-

Suppressor of Fused (Sufu): A key negative regulator in the cytoplasm that forms a complex with Gli proteins, preventing their activation.[3]

-

Gli Transcription Factors: The final effectors of the pathway are the zinc-finger transcription factors: Gli1, Gli2, and Gli3.[6] These proteins can act as either transcriptional activators or repressors of Hh target genes.[9]

Mechanism of Action: The "Off" and "On" States

The activity of the Hedgehog pathway is tightly controlled through the interplay of its core components, existing in either an "off" or "on" state.

The "Off" State: Absence of Hedgehog Ligand

In the absence of a Hedgehog ligand, the pathway is inactive. The Ptch receptor is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway in vertebrates.[8] Ptch actively inhibits Smo, preventing its localization to the primary cilium and keeping it in an inactive state in intracellular vesicles.[3] Within the cytoplasm, a complex of proteins, including Sufu, binds to the Gli transcription factors. This complex promotes the proteolytic cleavage of Gli2 and Gli3 into their repressor forms (GliR).[3] These repressor forms then translocate to the nucleus and bind to the promoters of Hh target genes, actively suppressing their transcription.[3]

The "On" State: Presence of Hedgehog Ligand

The binding of a Hedgehog ligand, such as Shh, to the Ptch receptor initiates a cascade of events that activates the pathway.[10] This binding event leads to the internalization and degradation of the Ptch receptor.[11] The removal of Ptch's inhibitory effect allows Smoothened to translocate to the primary cilium and become activated.[3] Activated Smo then signals to the downstream cytoplasmic complex, leading to the dissociation of Sufu from the full-length Gli proteins (GliA).[6] These full-length, activated Gli proteins translocate to the nucleus, where they act as transcriptional activators, turning on the expression of Hh target genes.[3] These target genes include genes involved in cell proliferation, survival, and differentiation, as well as PTCH1 and GLI1 themselves, which are part of a negative feedback loop.[12]

Quantitative Data in Hedgehog Signaling

Quantitative analysis of the Hedgehog pathway provides crucial insights into its dynamics and regulation. The following tables summarize key quantitative data related to pathway components and inhibitors.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| PEG-cholesterol to HHIP-N | 23 µM | In vitro | [13] |

| Stoichiometry of Hh Signaling Components | Molecules per cell | Drosophila Cl8 cells | [1] |

| Smoothened (Smo) | ~4,000 | Drosophila Cl8 cells | [1] |

| Costal-2 (Cos2) | ~150,000 | Drosophila Cl8 cells | [1] |

| Fused (Fu) | ~100,000 | Drosophila Cl8 cells | [1] |

| Cubitus interruptus (Ci) | ~100,000 | Drosophila Cl8 cells | [1] |

| Suppressor of Fused (Sufu) | ~500,000 | Drosophila Cl8 cells | [1] |

| Hedgehog Pathway Inhibitors (IC50) | IC50 Value | Target | Reference |

| Vismodegib (GDC-0449) | 3 nM | SMO | [4] |

| Sonidegib (LDE225) | 1.3 nM | SMO | [4] |

| Saridegib (IPI-926) | 5 nM | SMO | [4] |

| Taladegib (LY2940680) | 0.56 nM | SMO | [4] |

| Small Molecule 7_3d3 | 0.4 ± 0.1 μM | SHHN | [11] |

| DYRK1 inhibitor (DYRKi) | 3.7 μM | Hh gene activity | [4] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core Hedgehog signaling pathway and a typical experimental workflow for its study.

Caption: The canonical Hedgehog signaling pathway in its "Off" and "On" states.

Caption: A typical experimental workflow for studying the Hedgehog signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are essential for reproducible research in the field of Hedgehog signaling.

Luciferase Reporter Assay for Gli Activity

This assay is a powerful tool to quantify the transcriptional activity of Gli proteins, providing a readout of Hedgehog pathway activation.[6][14]

1. Cell Culture and Transfection:

- Seed NIH/3T3 cells, which are responsive to Hedgehog signaling, in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

- Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple Gli-binding sites in its promoter and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

2. Treatment:

- After 24 hours of transfection, replace the medium with a low-serum medium.

- Treat the cells with recombinant Shh protein (or other Hh ligands) at various concentrations to stimulate the pathway. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the Hh ligand. Include appropriate vehicle controls.

3. Cell Lysis:

- After the desired incubation period (typically 24-48 hours), remove the medium and wash the cells with phosphate-buffered saline (PBS).

- Lyse the cells by adding passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.

4. Measurement of Luciferase Activity:

- Transfer the cell lysate to a white, opaque 96-well plate.

- Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure the luminescence using a luminometer.

- Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

5. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

- Calculate the fold change in luciferase activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle-treated control.

Immunoprecipitation of Hedgehog Pathway Components

Immunoprecipitation (IP) is used to isolate a specific protein from a complex mixture, such as a cell lysate, to study its abundance or its interaction with other proteins.

1. Cell Lysis:

- Culture cells to the desired confluency and treat them as required for the experiment.

- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Incubate the lysate on ice for 30 minutes with periodic vortexing.

- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

2. Pre-clearing the Lysate (Optional but Recommended):

- Transfer the supernatant to a new tube.

- Add protein A/G agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.

- Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation:

- Add the primary antibody specific to the protein of interest to the pre-cleared lysate.

- Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.

- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C with rotation to capture the antibody-protein complex.

4. Washing:

- Pellet the beads by centrifugation and discard the supernatant.

- Wash the beads three to five times with ice-cold lysis buffer (or a less stringent wash buffer) to remove non-specifically bound proteins.

5. Elution and Analysis:

- Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

- Pellet the beads, and collect the supernatant containing the eluted proteins.

- Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or a potential interacting partner.

In Situ Hybridization for Hedgehog Ligand Expression

In situ hybridization (ISH) allows for the visualization of mRNA expression within the spatial context of a tissue or embryo, providing valuable information about the cellular source of Hedgehog ligands.

1. Tissue Preparation:

- Fix the tissue or embryo in a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, to preserve the morphology and RNA integrity.

- Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.

- Section the paraffin-embedded tissue onto slides.

2. Pre-hybridization:

- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol washes.

- Permeabilize the tissue with proteinase K to allow the probe to access the target mRNA.

- Post-fix the sections with 4% PFA.

- Pre-hybridize the sections in hybridization buffer at the appropriate temperature to block non-specific binding sites.

3. Hybridization:

- Prepare a labeled antisense RNA probe for the Hedgehog ligand of interest (e.g., Shh). The probe is typically labeled with a hapten such as digoxigenin (DIG) or biotin.

- Dilute the labeled probe in hybridization buffer and apply it to the tissue sections.

- Incubate overnight in a humidified chamber at a specific temperature that allows for specific hybridization of the probe to the target mRNA.

4. Post-hybridization Washes:

- Perform a series of stringent washes with saline-sodium citrate (SSC) buffer at high temperatures to remove any non-specifically bound probe.

5. Detection:

- Block the sections to prevent non-specific antibody binding.

- Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that specifically recognizes the hapten on the probe.

- Wash away the unbound antibody.

- Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of mRNA expression.

6. Imaging:

- Counterstain the sections with a nuclear stain (e.g., DAPI or Nuclear Fast Red) if desired.

- Mount the slides with a coverslip and visualize the gene expression pattern using a microscope.

This in-depth guide provides a foundational understanding of the core Hedgehog signaling pathway, crucial for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and visual diagrams serve as valuable resources for designing and interpreting experiments aimed at understanding and targeting this critical cellular pathway.

References

- 1. A Quantification of Pathway Components Supports a Novel Model of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Study of Smoothened Signaling in the Hedgehog Pathway [escholarship.org]

- 3. A gradient of Gli activity mediates graded Sonic Hedgehog signaling in the neural tube - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Immunoblotting of Endogenous Hedgehog Pathway Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Essential role for ligand-dependent feedback antagonism of vertebrate hedgehog signaling by PTCH1, PTCH2 and HHIP1 during neural patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hedgehog-Interacting Protein is a multimodal antagonist of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.stanford.edu [web.stanford.edu]

The Discovery and Development of SMO-IN-1: A Technical Overview of a Potent Smoothened Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

The Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, has emerged as a pivotal target in oncology. Dysregulation of this pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma. This has spurred the development of a class of drugs known as SMO inhibitors. Among these is SMO-IN-1, an orally active small molecule inhibitor. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, the experimental protocols for its characterization, and its place within the broader landscape of SMO-targeted therapies.

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor. This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to PTCH, the inhibition of SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that results in the activation of GLI transcription factors, which then enter the nucleus and activate the transcription of target genes involved in cell proliferation and differentiation.[1][2][3][4][5] Constitutive activation of this pathway, often due to mutations in PTCH or SMO itself, can lead to uncontrolled cell growth and tumorigenesis.

Caption: The Hedgehog Signaling Pathway: Ligand-dependent activation and inhibition.

Discovery and Mechanism of Action of this compound

This compound, also identified as Compound 15, is an orally active inhibitor of the Smoothened receptor.[6] Its discovery was likely the result of high-throughput screening campaigns designed to identify small molecules that could block Hedgehog pathway signaling. Such screens often utilize cell lines engineered to report on GLI transcription factor activity.

The primary mechanism of action of this compound is the direct inhibition of the SMO protein.[6] By binding to SMO, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade, regardless of the presence of the Hedgehog ligand.[4] This leads to a suppression of GLI-mediated gene transcription and subsequent inhibition of cancer cell proliferation.

Quantitative Data

The potency of this compound has been quantified, providing a key metric for its biological activity. For comparison, data for other notable SMO inhibitors are also presented.

| Compound | Target | Assay | Potency (EC50/IC50) | Reference |

| This compound | SMO | Shh-induced Hh signaling | 89 nM (EC50) | [6] |

| Sonidegib | SMO | Mouse SMO binding | 1.3 nM (IC50) | [2] |

| Sonidegib | SMO | Human SMO binding | 2.5 nM (IC50) | [2] |

| Cyclopamine | SMO | Hh cell assay | 46 nM (IC50) | [2] |

| Vismodegib | SMO | Not Specified | Not Specified | [1] |

Experimental Protocols

The characterization of SMO inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Cell-Based Hedgehog Pathway Assay

-

Objective: To determine the potency of a compound in inhibiting the Hedgehog signaling pathway in a cellular context.

-

Methodology:

-

Cell Line: Mouse embryonic fibroblasts (e.g., C3H10T1/2) or other suitable cell lines with a functional Hedgehog pathway are used.

-

Pathway Activation: The pathway is activated using a small-molecule SMO agonist such as SAG (Smoothened Agonist) or with conditioned medium containing the Sonic Hedgehog (Shh) protein.[1]

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).

-

Readout: The level of pathway inhibition is measured by quantifying the expression of a downstream target gene, typically Gli1, using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The concentration of the compound that causes a 50% reduction in Gli1 expression (EC50) is calculated.

-

SMO Binding Assay

-

Objective: To determine the direct binding affinity of a compound to the Smoothened receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human or mouse SMO receptor are prepared.

-

Radioligand: A radiolabeled SMO antagonist (e.g., [³H]-Sonidegib) is used as a competitive ligand.

-

Competition: The membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Measurement: The amount of radioligand bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, which reflects its binding affinity.

-

Caption: A typical workflow for the discovery and development of a small molecule inhibitor.

Synthesis and Development

The development of a concise and asymmetric synthesis is crucial for the production of SMO inhibitors. For instance, one reported synthesis of a SMO inhibitor involved an enzymatic transamination with concurrent dynamic kinetic resolution to establish the required stereocenters in a single step, achieving a high diastereomeric ratio and enantiomeric excess.[7] This efficient five-step synthesis resulted in a 40% overall yield.[7] While the specific synthetic route for this compound is not publicly detailed, it would have undergone a similar rigorous process of chemical optimization to ensure scalability and purity.

Preclinical development would have involved assessing the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), to confirm its oral activity. Efficacy would have been tested in animal models of Hedgehog-driven cancers.

Clinical Landscape and Future Directions

While there is no specific information regarding clinical trials for a compound explicitly named "this compound," several SMO inhibitors have progressed through clinical development and received regulatory approval. These agents have shown efficacy in treating specific patient populations with cancers driven by aberrant Hedgehog signaling. However, challenges such as the development of resistance, often through mutations in the SMO receptor, remain a significant hurdle.[8]

Future research in this area will likely focus on the development of next-generation SMO inhibitors that can overcome resistance mechanisms, as well as on combination therapies that target parallel or downstream pathways to enhance efficacy and prevent relapse.

Conclusion

This compound represents a potent, orally active inhibitor of the Smoothened receptor, a key player in the Hedgehog signaling pathway. Its discovery and development are emblematic of the targeted therapy approach in modern oncology. While detailed public information on this compound is limited, the principles of its discovery, mechanism of action, and the experimental methodologies for its characterization are well-established within the field of SMO inhibitor development. Further investigation and potential clinical evaluation will be necessary to fully elucidate the therapeutic potential of this compound in the treatment of Hedgehog-driven malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SMO antagonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Smoothened in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Smoothened (SMO) is a Class Frizzled (Class F) G protein-coupled receptor (GPCR) that functions as the central signal transducer of the Hedgehog (Hh) signaling pathway.[1] This evolutionarily conserved pathway is critical for embryonic development, tissue homeostasis, and regeneration.[2][3] Aberrant Hh signaling is implicated in a range of developmental disorders and cancers, including basal cell carcinoma (BCC) and medulloblastoma, making SMO a prime therapeutic target.[1][2] This guide provides a comprehensive overview of SMO's structure, its role in canonical and non-canonical Hh signaling, mechanisms of its regulation, and its significance as a drug target. It includes summaries of quantitative data, detailed experimental protocols for studying SMO function, and diagrams of key signaling and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog pathway is a crucial cell-cell communication system.[1] The core of the pathway is controlled by two transmembrane proteins: Patched (Ptch), the Hh ligand receptor, and Smoothened (SMO), the signal transducer.[2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), Ptch tonically inhibits SMO's activity.[2][4] The binding of Hh to Ptch alleviates this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3).[2][3] These transcription factors then modulate the expression of Hh target genes, which are involved in cell proliferation, differentiation, and survival.[5]

Smoothened: Structure and Functional Domains

SMO is a seven-pass transmembrane protein with a structural resemblance to GPCRs.[1][6] Its key functional domains include:

-

Cysteine-Rich Domain (CRD): An extracellular N-terminal domain that is essential for signaling.[2] In vertebrates, this domain contains a binding pocket for endogenous oxysterols, which act as agonists.[4][7]

-

Seven-Transmembrane (7TM) Domain: This heptahelical bundle forms the core of the receptor and is embedded in the cell membrane. It contains a distinct binding site for various synthetic small-molecule modulators, including the antagonist cyclopamine and the agonist SAG.[4][6]

-

C-terminal Tail: An intracellular domain that is subject to extensive post-translational modifications, including phosphorylation and ubiquitination, which are critical for regulating SMO activity and trafficking.[8]

The Canonical Hedgehog Signaling Pathway

The canonical Hh pathway operates in a switch-like manner, transitioning between an "OFF" and "ON" state.

A. "OFF" State (Absence of Hh Ligand): In the absence of Hh ligand, the Ptch receptor is localized to the primary cilium (in vertebrates) and actively suppresses SMO.[2] This inhibition prevents SMO from accumulating in the cilium.[2] Downstream, a complex of proteins, including Suppressor of fused (Sufu), sequesters the full-length Gli transcription factor (Gli-F). This complex facilitates the proteolytic processing of Gli-F into its repressor form (Gli-R), which then translocates to the nucleus to inhibit the transcription of Hh target genes.[2][3]

B. "ON" State (Presence of Hh Ligand): Binding of Hh to Ptch leads to the internalization and degradation of the Ptch receptor.[2] This relieves the inhibition on SMO, which then undergoes conformational changes, becomes phosphorylated, and translocates into the primary cilium.[2][8] Ciliary SMO accumulation leads to the dissociation of the Sufu-Gli complex. This prevents the cleavage of Gli-F, allowing it to be converted into its activator form (Gli-A). Gli-A then enters the nucleus and activates the expression of target genes like PTCH1 and GLI1.[3][5]

Caption: Canonical Hedgehog (Hh) Signaling Pathway.

Regulation of Smoothened Activity

SMO activity is tightly controlled by multiple mechanisms:

-

Subcellular Localization: In vertebrates, Hh signaling is compartmentalized within the primary cilium. SMO's trafficking to and accumulation in this organelle is a critical activation step.[2][9] In the absence of Hh, Ptch prevents SMO from entering the cilium.[2]

-

Post-Translational Modifications (PTMs):

-

Phosphorylation: Upon Hh stimulation, the intracellular C-terminal tail of SMO becomes heavily phosphorylated by kinases like PKA and CK1. This phosphorylation promotes a conformational change, leading to SMO activation and stabilization at the cell surface or in the cilium.[8][10]

-

Ubiquitination & Sumoylation: In the "OFF" state, SMO is ubiquitinated, which targets it for internalization and degradation.[8][11] Hh signaling inhibits this ubiquitination and promotes sumoylation, a modification that counteracts ubiquitination and promotes SMO accumulation.[11][12]

-

-

Modulation by Lipids and Small Molecules:

-

Cholesterol: Membrane cholesterol is essential for SMO activity and Hh pathway function.[13][14]

-

Oxysterols: Endogenous molecules like 20(S)-hydroxycholesterol (20(S)-OHC) can bind to the SMO CRD and activate the pathway.[2][4]

-

Synthetic Modulators: A wide range of synthetic small molecules can directly bind to and modulate SMO activity, acting as either agonists or antagonists.[6][15]

-

Non-Canonical Hedgehog Signaling

In addition to the canonical Gli-dependent pathway, SMO can signal through non-canonical, Gli-independent mechanisms. These pathways often involve coupling to G-proteins, such as Gαi, which can lead to downstream effects like calcium flux and activation of small GTPases (e.g., RhoA, Rac).[2][3] Non-canonical signaling contributes to processes like cell migration and cytoskeletal arrangement.[3]

Role in Disease and as a Therapeutic Target

Aberrant activation of the Hh pathway, often due to loss-of-function mutations in PTCH or activating mutations in SMO, is a driving force in several cancers.[1][16] This makes SMO an attractive drug target.[1][17] Several SMO inhibitors have been developed, with two—Vismodegib and Sonidegib—approved by the FDA for the treatment of advanced basal cell carcinoma.[1][16] These drugs typically bind to the 7TM domain, blocking SMO's conformational activation.[4] However, clinical challenges include the development of drug resistance, often through secondary mutations in SMO.[18]

Caption: Binding sites of key SMO agonists and antagonists.

Quantitative Data Summary

The study of SMO modulators has generated significant quantitative data regarding their potency and binding affinities.

| Compound | Class | Target Site | Potency Metric | Value | Cell Line/System | Reference(s) |

| SAG | Agonist | 7TM Domain | EC₅₀ | ~3 nM | Shh-LIGHT2 | [6] |

| Vismodegib | Antagonist | 7TM Domain | IC₅₀ | ~3 nM | Varies | [1] |

| Sonidegib | Antagonist | 7TM Domain | IC₅₀ | ~1.3-2.5 nM | Varies | [16] |

| Cyclopamine | Antagonist | 7TM Domain | IC₅₀ | ~20-50 nM | Varies | [19] |

| 20(S)-OHC | Agonist | CRD | EC₅₀ | ~3 µM | Varies | [2] |

Table 1: Potency of common SMO modulators. EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific assay and cell line used.

Key Experimental Protocols

Studying SMO function requires a variety of cellular and biochemical assays. Below are methodologies for key experiments.

Protocol 1: Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Methodology:

-

Cell Culture & Transfection: Seed NIH/3T3 or Shh-LIGHT2 cells (which stably express a Gli-luciferase reporter) in 96-well plates. Allow cells to adhere overnight.

-

Compound Treatment: Starve cells in low-serum media for 4-6 hours. Treat cells with varying concentrations of SMO agonists (e.g., SAG) or antagonists. For antagonist testing, co-treat with a constant concentration of an agonist or Hh-conditioned media.

-

Incubation: Incubate the treated cells for 24-48 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer (e.g., Promega Luciferase Assay System). Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to control for cell viability. Plot the normalized data against compound concentration to determine EC₅₀ or IC₅₀ values.

Caption: Workflow for a Gli-Luciferase Reporter Assay.

Protocol 2: SMO Ciliary Localization via Immunofluorescence

This imaging-based assay visualizes the accumulation of SMO in the primary cilium upon pathway activation.

Methodology:

-

Cell Culture: Plate NIH/3T3 or other ciliated cells on glass coverslips. Grow to confluence and then serum-starve for 24 hours to induce ciliogenesis.

-

Stimulation: Treat cells with Hh ligand (e.g., ShhN conditioned media) or a SMO agonist (e.g., SAG) for 2-4 hours to induce SMO translocation.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block with 5% bovine serum albumin (BSA) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C: anti-SMO and a ciliary marker (e.g., anti-acetylated tubulin).

-

Wash with PBS and incubate with species-specific, fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

-

Stain nuclei with DAPI.

-

-

Imaging and Analysis: Mount coverslips on slides and image using a fluorescence or confocal microscope. Quantify the percentage of cilia (marked by acetylated tubulin) that show co-localized SMO staining.[9]

Protocol 3: SMO Ubiquitination/Sumoylation Assay

This biochemical assay detects the post-translational modification of SMO using immunoprecipitation followed by western blotting.

Methodology:

-

Cell Culture and Transfection: Transfect HEK293T or Drosophila S2 cells with expression constructs for tagged SMO (e.g., Myc-SMO) and tagged Ubiquitin (e.g., HA-Ub) or SUMO (e.g., HA-SUMO2).[12]

-

Treatment: Treat cells with Hh ligand or SMO modulators as required. To prevent protein degradation, treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.[12]

-

Cell Lysis: Lyse cells in a buffer containing protease inhibitors and a deubiquitinase/desumoylase inhibitor (e.g., N-ethylmaleimide, NEM).[12]

-

Immunoprecipitation (IP):

-

Incubate the cell lysate with an antibody against the SMO tag (e.g., anti-Myc antibody) overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody against the Ubiquitin/SUMO tag (e.g., anti-HA antibody) to detect the high-molecular-weight smear characteristic of polyubiquitination or polysumoylation.

-

Re-probe with the anti-SMO antibody to confirm successful immunoprecipitation.

-

References

- 1. Smoothened - Wikipedia [en.wikipedia.org]

- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of the Smoothened extracellular domain in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Smoothened Regulation in Hedgehog Signaling - ProQuest [proquest.com]

- 11. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]

- 12. Cell-Based Assays for Smoothened Ubiquitination and Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Small molecule modulation of Smoothened activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajosr.org [ajosr.org]

- 17. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer [mdpi.com]

- 19. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of SMO-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMO-IN-1 is a potent, orally active inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This document provides a technical guide to the in vitro activity of this compound, summarizing its potency and outlining key experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in their evaluation and application of this compound.

Introduction to the Hedgehog Signaling Pathway and SMO

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of GLI family transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2]

This compound: A Smoothened Inhibitor

This compound is a small molecule inhibitor that directly targets the SMO receptor, thereby blocking the Hedgehog signaling pathway.[3] By inhibiting SMO, this compound prevents the downstream activation of GLI transcription factors and the subsequent expression of Hh target genes. This mechanism of action makes this compound a valuable tool for studying the Hedgehog pathway and a potential therapeutic agent for Hh-driven cancers.

Quantitative In Vitro Activity

The primary reported in vitro activity for this compound is its potency in inhibiting the Sonic Hedgehog (SHH)-induced signaling.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 89 nM | Inhibition of Sonic Hedgehog (SHH) protein activity | [3] |

Note: Further quantitative data, such as IC50 values in various cancer cell lines and direct binding affinity (Kd or Ki) to the SMO receptor, are essential for a comprehensive in vitro profile. Researchers are encouraged to determine these parameters in their specific assay systems.

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the in vitro activity of SMO inhibitors like this compound.

GLI-Luciferase Reporter Assay

This cell-based assay is a cornerstone for quantifying the activity of Hedgehog pathway modulators. It measures the transcriptional activity of the GLI proteins, the final effectors of the canonical Hh pathway.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing GLI binding sites. Inhibition of the Hh pathway by a compound like this compound leads to a decrease in GLI-mediated transcription and a corresponding reduction in luciferase expression, which can be quantified by luminescence.

Detailed Protocol:

-

Cell Line: NIH/3T3 cells or other suitable cell lines endogenously expressing components of the Hedgehog pathway are commonly used.

-

Transfection: Cells are transiently or stably transfected with a GLI-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Assay Plating: Transfected cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Pathway Activation: The Hedgehog pathway is activated by adding a recombinant Hedgehog ligand (e.g., SHH) or a SMO agonist (e.g., SAG).

-

Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the compound concentration to determine the IC50 value.

BODIPY-Cyclopamine Binding Assay

This is a competitive binding assay used to determine if a test compound binds to the same site on the SMO receptor as cyclopamine, a well-characterized SMO antagonist.

Principle: BODIPY-cyclopamine is a fluorescently labeled analog of cyclopamine. If this compound binds to the cyclopamine binding site on SMO, it will compete with and displace BODIPY-cyclopamine, leading to a decrease in the fluorescent signal associated with the cells.

Detailed Protocol:

-

Cell Line: HEK293 cells or other suitable cells overexpressing the human SMO receptor are used.

-

Assay Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are incubated with increasing concentrations of unlabeled this compound.

-

Fluorescent Ligand Addition: A fixed concentration of BODIPY-cyclopamine is added to each well.

-

Incubation: The plate is incubated at 37°C for a sufficient time to reach binding equilibrium.

-

Washing: Unbound fluorescent ligand is removed by washing the cells with a suitable buffer.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is plotted against the concentration of this compound to determine the IC50 or Ki value.

Immunofluorescence Assay for SMO Ciliary Localization

Activation of the Hedgehog pathway leads to the translocation of SMO to the primary cilium. This assay visualizes the effect of this compound on this critical step.

Principle: Immunofluorescence is used to detect the subcellular localization of SMO. Inhibition of SMO by this compound is expected to prevent its agonist-induced accumulation in the primary cilium.

Detailed Protocol:

-

Cell Culture: Ciliated cells, such as NIH/3T3 or mouse embryonic fibroblasts (MEFs), are grown on glass coverslips.

-

Compound Treatment and Pathway Activation: Cells are pre-treated with this compound or vehicle, followed by stimulation with a SMO agonist (e.g., SAG).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against SMO and a primary antibody against a ciliary marker (e.g., acetylated α-tubulin). This is followed by incubation with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.

-

Analysis: The percentage of cells showing co-localization of SMO and the ciliary marker is quantified.

Visualizations

Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway and the point of intervention by this compound.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of a SMO inhibitor.

Conclusion

This compound is a valuable research tool for investigating the Hedgehog signaling pathway. Its inhibitory effect on SMO makes it a candidate for further investigation in Hh-dependent disease models. This guide provides a foundational understanding of its in vitro activity and the experimental procedures required for its comprehensive characterization. The provided protocols and diagrams serve as a starting point for researchers to design and execute their studies effectively.

References

SMO-IN-1 Target Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMO-IN-1 is a potent and orally active inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO a key therapeutic target. This document provides a technical overview of the binding affinity of this compound to its target, including available quantitative data, putative experimental methodologies for its determination, and the broader context of its mechanism of action within the SMO signaling cascade.

Introduction to Smoothened (SMO) and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of this pathway.[1][4] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[1][2] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI family transcription factors.[1][2][4] These transcription factors then regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[1]

This compound: A Smoothened Inhibitor

This compound is a small molecule inhibitor designed to antagonize the function of the SMO receptor, thereby blocking the Hedgehog signaling pathway.[5][6] Its inhibitory action makes it a valuable tool for cancer research and a potential therapeutic agent.

Quantitative Binding Affinity Data

The primary available quantitative measure of this compound's potency is its half-maximal effective concentration (EC50). This value represents the concentration of the inhibitor that elicits 50% of the maximal response in a cell-based or biochemical assay.

| Parameter | Value | Target | Assay Context |

| EC50 | 89 nM | Smoothened (SMO) | Inhibition of Sonic Hedgehog (Shh) protein activity |

Experimental Protocols

While the precise experimental protocol used to determine the EC50 of this compound is not explicitly detailed in the available literature, a common method for assessing the potency of SMO inhibitors is a cellular reporter gene assay. The following represents a generalized protocol that could be employed for such a measurement.

Hypothetical GLI-Luciferase Reporter Gene Assay

This assay measures the activity of the GLI transcription factor, a downstream effector of SMO signaling. Inhibition of SMO by this compound leads to a decrease in GLI-mediated luciferase expression.

Materials:

-

NIH/3T3 or other suitable cell line stably expressing a GLI-responsive luciferase reporter construct.

-

Recombinant Sonic Hedgehog (Shh) protein.

-

This compound.

-

Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the GLI-reporter cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Replace the cell culture medium with medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add a fixed, predetermined concentration of recombinant Shh to all wells (except for a negative control) to activate the Hedgehog pathway.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Plot the luciferase signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and this compound Inhibition

Caption: Hedgehog signaling pathway activation and inhibition by this compound.

Experimental Workflow for EC50 Determination

Caption: Workflow for determining the EC50 of this compound.

Conclusion

This compound is a confirmed inhibitor of the Smoothened receptor with a reported EC50 of 89 nM. While detailed binding kinetics and structural data are not extensively available, its potency in cellular assays highlights its potential as a valuable research tool and a candidate for further drug development. The methodologies and pathways described herein provide a foundational understanding for researchers working with this and other SMO inhibitors. Further studies to elucidate the precise binding mode and kinetic parameters of this compound would provide deeper insights into its mechanism of action and could aid in the design of next-generation Hedgehog pathway inhibitors.

References

- 1. Surface Plasmon Resonance Microscopy: From Single-Molecule Sensing to Single-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gurufocus.com [gurufocus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Pharmacokinetics of SMO-IN-1: A Technical Overview

Despite extensive investigation, specific quantitative pharmacokinetic data for the Smoothened (SMO) inhibitor, SMO-IN-1, remains elusive in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the anticipated pharmacokinetic considerations for this compound by drawing parallels with other well-characterized SMO inhibitors and outlining the general experimental protocols and signaling pathways relevant to its mechanism of action.

Executive Summary

This compound is an orally active inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the development of various cancers. While the preclinical efficacy of this compound has been noted, a detailed pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is not currently available in published studies. This guide will, therefore, focus on the general pharmacokinetic properties of SMO inhibitors, the methodologies used to assess them, and the underlying biological pathways.

The Hedgehog Signaling Pathway and the Role of SMO

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits SMO, preventing downstream signal transduction. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway, driving tumor growth. SMO inhibitors like this compound are designed to block this aberrant signaling.

Below is a diagram illustrating the canonical Hedgehog signaling pathway.

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the inhibitory action of this compound.

General Pharmacokinetic Profile of SMO Inhibitors

Based on data from approved SMO inhibitors such as vismodegib and sonidegib, we can anticipate a general pharmacokinetic profile for this compound. It is important to note that these are projections and would require experimental validation for this compound.

| Pharmacokinetic Parameter | Expected Characteristics for an Oral SMO Inhibitor |

| Absorption | Variable oral bioavailability. Factors such as formulation, food effects, and first-pass metabolism can significantly influence absorption. |

| Distribution | High plasma protein binding is common for this class of drugs, which can affect the volume of distribution and the concentration of free, active drug. |

| Metabolism | Primarily hepatic metabolism, often involving cytochrome P450 (CYP) enzymes. The specific isozymes involved would need to be identified to assess potential drug-drug interactions. |

| Excretion | Elimination is typically through both renal and fecal routes, with the parent drug and its metabolites being excreted. |

| Half-life (t½) | Generally, SMO inhibitors exhibit a long half-life, which supports once-daily dosing regimens. |

Experimental Protocols for Pharmacokinetic Assessment

To determine the specific pharmacokinetic parameters of this compound, a series of preclinical in vitro and in vivo studies would be necessary. The following outlines the standard experimental workflows.

In Vitro Studies

-

Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) to determine the rate of metabolism and identify the primary metabolites.

-

CYP450 Inhibition and Induction: Assessing the potential of this compound to inhibit or induce major CYP450 enzymes to predict drug-drug interactions.

-

Plasma Protein Binding: Using techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to plasma proteins.

-

Permeability Assays: Employing Caco-2 cell monolayers to predict intestinal absorption.

The logical workflow for these in vitro assessments is depicted below.

Caption: A typical experimental workflow for in vitro pharmacokinetic profiling of a new chemical entity.

In Vivo Studies

-

Pharmacokinetic Studies in Animal Models: Administering this compound to animal models (e.g., mice, rats) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points. The concentration of this compound in plasma is then measured using a validated analytical method (e.g., LC-MS/MS). This allows for the calculation of key parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Tissue Distribution Studies: Analyzing the concentration of this compound in various tissues to understand its distribution throughout the body.

-

Excretion Studies: Quantifying the amount of this compound and its metabolites in urine and feces to determine the primary routes of elimination.

The general workflow for an in vivo pharmacokinetic study is outlined in the following diagram.

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study in preclinical animal models.

Conclusion and Future Directions

While this compound shows promise as a targeted anticancer agent, a comprehensive understanding of its pharmacokinetic properties is critical for its further development. The absence of published data necessitates dedicated preclinical studies following the established protocols outlined in this guide. Future research should focus on generating robust ADME data for this compound to enable accurate prediction of its behavior in humans and to inform the design of potential clinical trials. Such studies will be instrumental in determining the therapeutic potential and safety profile of this SMO inhibitor.

The Hedgehog Pathway: A Core Axis in Cancer Development and a Target for Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a pivotal player in the initiation and progression of a spectrum of human cancers.[1][2][3] Normally quiescent in most adult tissues, its aberrant reactivation can drive tumorigenesis and sustain malignant phenotypes.[4][5] This in-depth technical guide provides a comprehensive overview of the Hedgehog pathway's role in cancer, focusing on its core mechanisms, quantitative data on its dysregulation, detailed experimental protocols for its study, and the landscape of therapeutic intervention.

Core Signaling Cascade

The canonical Hedgehog signaling pathway is a meticulously regulated system that controls the activity of the Gli family of transcription factors.[6][7] The central components include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched (PTCH), the G protein-coupled receptor-like protein Smoothened (SMO), and the Gli transcription factors (GLI1, GLI2, and GLI3).[4][7]

Pathway "Off" State

In the absence of a Hedgehog ligand, the PTCH receptor actively inhibits SMO, preventing its localization to the primary cilium.[3] This allows for the formation of a cytoplasmic protein complex that includes Suppressor of Fused (SUFU). This complex sequesters GLI proteins in the cytoplasm, leading to their proteolytic cleavage into repressor forms (GliR).[7] These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.[6]

Caption: Canonical Hedgehog Signaling Pathway - "Off" State.

Pathway "On" State

The binding of a Hedgehog ligand to PTCH alleviates its inhibition of SMO.[8] Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex.[9] This releases the full-length activator form of GLI (GliA), which translocates to the nucleus and activates the transcription of Hh target genes, including GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.[8][9]

References

- 1. Hedgehog pathway and cancer: A new area (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]

- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

SMO-IN-1 Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMO-IN-1 is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound exerts its biological effects by binding to the SMO receptor, thereby inhibiting the downstream activation of GLI transcription factors and the subsequent expression of Hh target genes. This application note provides detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and Hedgehog pathway activity.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal, leading to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then regulate the transcription of target genes that control cell proliferation, survival, and differentiation. This compound functions as an antagonist of the SMO receptor, effectively blocking this signaling cascade.

References

Application Notes and Protocols for SMO Inhibitor (SMO-IN-1) Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of Smoothened (SMO) inhibitors, exemplified by compounds such as Vismodegib (GDC-0449) and Sonidegib (Erismodegib, NVP-LDE225), in preclinical mouse models. The protocols and data presented are intended to serve as a starting point for researchers designing in vivo efficacy studies for novel SMO inhibitors like SMO-IN-1.

Introduction to SMO Inhibitors and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway, often through mutations in key components like Patched (PTCH) or SMO, can lead to the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[3][4] SMO inhibitors are a class of targeted therapeutics that block the Hh signaling cascade by binding to the SMO protein, thereby preventing the activation of downstream target genes.[4][5]

Quantitative Data Summary: SMO Inhibitor Dosing in Mouse Models

The following table summarizes reported dosages and administration routes for the well-characterized SMO inhibitors Vismodegib and Sonidegib in various mouse models. This data can be used to guide dose selection for investigational SMO inhibitors.

| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |

| Vismodegib (GDC-0449) | Ptch+/- allograft | Medulloblastoma | ≥25 mg/kg | Oral gavage | Twice daily | [6][7] |

| D5123 & 1040830 xenografts | Colorectal Cancer | Up to 92 mg/kg | Oral gavage | Twice daily | [6][7] | |

| C57BL/6J | N/A (Taste alteration study) | 30 mg/kg | Oral gavage | Daily for 15 weeks | [8] | |

| TUBO cell inoculated BALB/c | Breast Cancer | Not specified | Not specified | Not specified | [9] | |

| Sonidegib (Erismodegib, NVP-LDE225) | Ptch+/-p53-/- allograft | Medulloblastoma | 5, 10, 20 mg/kg | Oral gavage | Daily | [10][11] |

| Orthotopic Ptch+/-p53-/- allograft | Medulloblastoma | 40 mg/kg | Oral gavage | Twice daily | [11] | |

| 7.5-m and 15-m-old mice | N/A (Memory study) | 20 mg/kg | Not specified | Not specified | [10] | |

| 786-O SuR xenograft | Renal Cell Carcinoma | Not specified | Daily | For 3 weeks | [12] |

Experimental Protocols

Protocol 1: Preparation of SMO Inhibitor Formulation for Oral Gavage

This protocol describes the preparation of a suspension-based formulation suitable for oral administration to mice.

Materials:

-

SMO inhibitor (e.g., this compound)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, 2-hydroxypropyl-β-cyclodextrin:DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Balance

Procedure:

-

Calculate the required amount of SMO inhibitor and vehicle based on the desired final concentration and the total volume needed for the study cohort.

-

Accurately weigh the SMO inhibitor powder and place it into a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to ensure the powder is adequately suspended.

-

If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator to aid in dispersion.

-

Visually inspect the suspension to ensure it is homogenous before each administration. If settling occurs, vortex briefly before drawing the dose.

-

Store the formulation as recommended by the compound's stability data (e.g., at 4°C for short-term storage).

Protocol 2: Administration of SMO Inhibitor via Oral Gavage

Oral gavage is a common method for precise oral administration of compounds to rodents.[13][14][15][16][17]

Materials:

-

Prepared SMO inhibitor formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)[13]

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh each mouse to determine the correct volume of the formulation to administer based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13]

-

Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to immobilize the head.[17]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.[14]

-

With the mouse in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[16] The mouse should swallow the tube as it is advanced.

-

If any resistance is met, do not force the needle. Withdraw and re-attempt.[14]

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.

-

Withdraw the needle smoothly and return the mouse to its cage.

-

Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.[14]

Protocol 3: Administration of SMO Inhibitor via Intraperitoneal (IP) Injection

Intraperitoneal injection is another common route for systemic drug administration in mice.[3][18][19][20][21]

Materials:

-

Prepared SMO inhibitor formulation (sterile)

-

Sterile needles (e.g., 25-27 gauge)[18]

-

Sterile syringes (1 mL)

-

70% Isopropyl alcohol wipes

-

Animal scale

Procedure:

-

Weigh each mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[18]

-

Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3][19]

-

Clean the injection site with a 70% alcohol wipe.

-

Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[19]

-

Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.

-

Slowly inject the formulation into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reaction at the injection site.

Visualizations

Hedgehog Signaling Pathway and SMO Inhibition

Caption: Hedgehog signaling pathway and the mechanism of this compound inhibition.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. researchgate.net [researchgate.net]

- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 4. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Vismodegib, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Hedgehog signalling by NVP-LDE225 (Erismodegib) interferes with growth and invasion of human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. research.fsu.edu [research.fsu.edu]

- 15. ouv.vt.edu [ouv.vt.edu]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

- 17. youtube.com [youtube.com]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. uac.arizona.edu [uac.arizona.edu]

- 20. animalcare.ubc.ca [animalcare.ubc.ca]

- 21. protocols.io [protocols.io]

Preparing a Stock Solution of SMO-IN-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for SMO-IN-1, a potent and orally active inhibitor of Smoothened (SMO). SMO is a critical G protein-coupled receptor in the Hedgehog (Hh) signaling pathway, a key regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the development of various cancers. Accurate and consistent preparation of this compound stock solutions is paramount for achieving reproducible and reliable experimental results in cancer research and drug development. This guide outlines the necessary materials, step-by-step procedures, and essential data for laboratory use.

Compound Information: this compound

This compound acts by antagonizing the SMO receptor, which, upon activation, transduces the Hh signal downstream, leading to the activation of GLI transcription factors.[1] By inhibiting SMO, this compound effectively blocks this cascade. The physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(4-((pyridin-2-yloxy)methyl)benzoyl)-5-methyl-N'-(1-methyl-1H-pyrazol-4-yl)benzamide | |

| Molecular Formula | C₂₄H₂₂N₄O₂ | [2] |

| Molecular Weight | 398.46 g/mol | [2] |

| CAS Number | 1126365-66-9 | [2] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |

| Mechanism of Action | Inhibitor of Smoothened (SMO) | [3] |

Required Materials and Equipment

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile)

Equipment:

-

Analytical balance (sensitivity of at least 0.1 mg)

-

Vortex mixer

-

Calibrated micropipettes (P1000, P200, P20)

-

Fume hood

-

Optional: Sonicator (water bath)

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as necessary for your experimental needs.

Safety Precaution: Perform all steps involving DMSO and this compound powder inside a chemical fume hood. DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin.[4]

Step 1: Calculate the Required Mass of this compound

To prepare a 10 mM stock solution, the required mass is calculated using the following formula:

Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 398.46 g/mol × 1000 mg/g

-

Mass (mg) = 3.98 mg

Step 2: Weighing the this compound Powder

-

Place a sterile, empty microcentrifuge tube on the analytical balance and tare its weight.

-

Carefully weigh out approximately 3.98 mg of this compound powder directly into the tared tube. Record the exact mass.

-

Note: Weighing small quantities can be challenging. For improved accuracy, it is recommended to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired 10 mM concentration.

-

Step 3: Dissolving the Compound

-

Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For exactly 3.98 mg, this will be 1.0 mL.

-

Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be formed.

-

If dissolution is slow, briefly sonicate the tube in a water bath to aid the process.

Step 4: Aliquoting and Labeling

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

-

Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound compound and its stock solutions.

| Form | Storage Temperature | Recommended Duration | Light Protection | Reference |

| Powder | -20°C | Up to 3 years | Recommended | [2] |

| Stock Solution in DMSO | -80°C | Up to 1 year | Required (Amber Vials) | [2] |

Important Considerations:

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation. Use single-use aliquots whenever possible.

-

Hygroscopicity: this compound powder and DMSO are hygroscopic. Store them in tightly sealed containers in a dry environment.

Experimental Workflow

The following diagram illustrates a typical workflow from preparing the stock solution to its application in a cell-based assay.

Caption: Workflow from this compound stock preparation to cell treatment.

Mechanism of Action: Hedgehog Signaling Pathway

This compound targets the Smoothened (SMO) receptor. In the "off" state, the Patched (PTCH1) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, allowing SMO to become active. Activated SMO prevents the degradation of GLI transcription factors, which can then translocate to the nucleus and activate target gene expression, promoting cell proliferation and survival. This compound binds to SMO, preventing its activation and keeping the pathway in the "off" state.

Caption: Inhibition of the Hedgehog pathway by this compound.

References

Application Notes and Protocols for SMO-IN-1 in Medulloblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma, the most common malignant brain tumor in children, is classified into distinct molecular subgroups. The Sonic Hedgehog (SHH) subgroup, characterized by aberrant activation of the Hedgehog signaling pathway, accounts for approximately 30% of all medulloblastoma cases. A key driver of this pathway is the G protein-coupled receptor, Smoothened (SMO). Constitutive activation of SMO, often due to mutations in upstream components like Patched (PTCH), leads to the activation of GLI transcription factors and subsequent expression of target genes that promote cell proliferation and survival.

SMO-IN-1 is a potent and orally active inhibitor of the Smoothened (SMO) receptor. Its ability to block the Hedgehog signaling cascade makes it a valuable tool for preclinical research in SHH-driven medulloblastoma. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo medulloblastoma models to assess its therapeutic potential and to elucidate the mechanisms of Hedgehog pathway inhibition.

Mechanism of Action